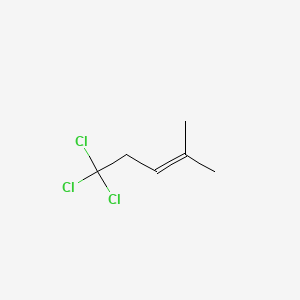
2-Pentene, 5,5,5-trichloro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5,5,5-trichloro-2-pentene is an organic compound characterized by the presence of a double bond and three chlorine atoms attached to the same carbon atom. This compound is a member of the alkenes family and exhibits unique chemical properties due to its structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,5,5-trichloro-2-pentene typically involves the selective dehydration of 5,5,5-trichloro-2-methyl-2-pentanol. This process can be catalyzed by various acids or dehydrating agents under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-5,5,5-trichloro-2-pentene may involve large-scale dehydration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: 2-Methyl-5,5,5-trichloro-2-pentene can undergo oxidation reactions, typically resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated compounds.
Substitution: The chlorine atoms in 2-Methyl-5,5,5-trichloro-2-pentene can be substituted by other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Substituted alkenes with different functional groups.
科学的研究の応用
2-Methyl-5,5,5-trichloro-2-pentene has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-5,5,5-trichloro-2-pentene involves its interaction with molecular targets through its double bond and chlorine atoms. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species.
類似化合物との比較
2-Methyl-2-pentene: Lacks the chlorine atoms, resulting in different reactivity and properties.
5,5,5-Trichloro-2-pentene: Similar structure but without the methyl group, leading to different chemical behavior.
2,3-Dichloro-2-pentene: Contains fewer chlorine atoms, affecting its reactivity and applications.
Uniqueness: 2-Methyl-5,5,5-trichloro-2-pentene is unique due to the combination of a double bond, a methyl group, and three chlorine atoms on the same carbon atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
61446-87-5 |
|---|---|
分子式 |
C6H9Cl3 |
分子量 |
187.5 g/mol |
IUPAC名 |
5,5,5-trichloro-2-methylpent-2-ene |
InChI |
InChI=1S/C6H9Cl3/c1-5(2)3-4-6(7,8)9/h3H,4H2,1-2H3 |
InChIキー |
AOYBBWIUEUTNBL-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(Cl)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















